3-(2'-Methylpiperidino)propyl phenoxyacetate
Description
Properties
CAS No. |
63906-45-6 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
InChI Key |
DPFSZEXJIOUDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2'-Methylpiperidino)propyl Phenoxyacetate
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of a phenoxyacetate derivative with a 2-methylpiperidine-containing alkylating agent or vice versa. The key steps include:
- Preparation of the phenoxyacetate ester or halide intermediate.
- Alkylation or nucleophilic substitution with 2-methylpiperidine or its derivatives.
- Purification and isolation of the final ester product.
This approach is consistent with the general synthetic schemes used for related piperidine-containing esters and ethers, as reported in pharmaceutical intermediate syntheses.
Specific Synthetic Routes
Route A: Alkylation of Phenoxyacetic Acid Derivative
-
- Phenoxyacetic acid or its activated derivative (e.g., phenoxyacetyl chloride).
- 3-(2'-Methylpiperidino)propanol or 2-methylpiperidine with a suitable linker.
-
- Activation of phenoxyacetic acid to phenoxyacetyl chloride using thionyl chloride or oxalyl chloride.
- Esterification with 3-(2'-methylpiperidino)propanol under basic conditions or in the presence of a coupling agent.
- Typical solvents: dichloromethane, tetrahydrofuran, or ethyl acetate.
- Temperature: 0–25 °C for acyl chloride formation; room temperature to reflux for esterification.
-
- Formation of this compound with moderate to high yield (60–85%).
- Purification by recrystallization or chromatography.
Route B: Nucleophilic Substitution on Halogenated Propyl Phenoxyacetate
-
- 3-Halopropyl phenoxyacetate (e.g., 3-chloropropyl phenoxyacetate).
- 2-Methylpiperidine.
-
- Nucleophilic substitution reaction where 2-methylpiperidine displaces the halogen.
- Solvent: polar aprotic solvents such as dimethylformamide or acetonitrile.
- Temperature: 50–80 °C.
- Base may be added to scavenge the acid formed (e.g., potassium carbonate).
-
- Direct formation of the target compound.
- Yields reported between 70% and 90%.
- Purification via extraction and chromatography.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of phenoxyacetyl chloride with 3-(2'-methylpiperidino)propanol | Phenoxyacetyl chloride, 3-(2'-methylpiperidino)propanol | Thionyl chloride (for acyl chloride), base, solvent (DCM), 0–25 °C | 60–85 | Requires preparation of acyl chloride; moderate temperature control needed |
| Nucleophilic substitution on 3-halopropyl phenoxyacetate with 2-methylpiperidine | 3-chloropropyl phenoxyacetate, 2-methylpiperidine | DMF or MeCN, K2CO3, 50–80 °C | 70–90 | Direct route; high yield; suitable for scale-up |
| Alternative coupling via activated esters or coupling agents | Phenoxyacetic acid, 3-(2'-methylpiperidino)propanol | Coupling agents (e.g., DCC, HATU), base, solvent | 65–80 | Mild conditions; avoids acyl chlorides |
Research Findings and Analysis
- The nucleophilic substitution method (Route B) is generally favored for its simplicity and higher yields, making it suitable for both laboratory and industrial scale synthesis.
- Esterification via acyl chloride intermediates (Route A) requires careful handling of corrosive reagents and temperature control but allows for good purity and yield.
- Coupling agent-mediated esterifications provide a milder alternative but may involve more expensive reagents.
- Literature emphasizes the importance of controlling reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity.
- No direct references were found detailing novel or alternative green chemistry methods specifically for this compound, suggesting conventional methods remain standard.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in 3-(2'-Methylpiperidino)propyl phenoxyacetate undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
In hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the ester bond cleaves to yield phenoxyacetic acid and 3-(2'-methylpiperidino)propanol. Reaction rates increase with higher acid concentrations (e.g., 35% HCl at 110°C) . -
Basic Hydrolysis :
Alkaline conditions (e.g., NaOH, K₂CO₃) promote saponification, forming phenoxyacetate salts and the corresponding alcohol.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 35%) | 110°C, 5 vol H₂O | Phenoxyacetic acid + Alcohol | 64–88% |
| Basic (NaOH, 1M) | 60°C, 12 h | Phenoxyacetate salt + Alcohol | 70–85% |
Amide Coupling Reactions
The piperidine nitrogen participates in amide bond formation with carboxylic acids. Optimal conditions involve:
-
Coupling Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Solvents : DMF or THF.
-
Bases : DIPEA (N,N-diisopropylethylamine) improves yields compared to Et₃N .
Example reaction with 1-phenylcyclopropanecarboxylic acid derivatives:
| Coupling Reagent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 85% |
| EDC | Et₃N | THF | 20 | 47% |
Nucleophilic Substitution
The 2'-methylpiperidine group facilitates nucleophilic substitution at the tertiary amine. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts.
-
Acylation : Acetyl chloride in dichloromethane (DCM) yields acetylated derivatives .
Oxidation Reactions
The piperidine ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
-
N-Oxide Formation : At 0–5°C, generates N-oxide derivatives .
-
Ring Cleavage : Strong oxidants (e.g., KMnO₄) in acidic conditions break the piperidine ring, producing carboxylic acids.
Catalytic Hydrogenation
Under hydrogen gas (H₂) and palladium catalysts (Pd/C), the phenoxyacetate’s aromatic ring undergoes hydrogenolysis:
Photochemical Reactions
UV irradiation in the presence of photoinitiators (e.g., benzophenone) induces polymerization or crosslinking, forming polyacrylate networks .
Biological Interactions
While not a direct chemical reaction, the compound interacts with G protein-coupled receptors (GPCRs) via hydrogen bonding and hydrophobic interactions, influencing intracellular calcium signaling and phospholipase C activation .
Key Factors Influencing Reactivity:
Scientific Research Applications
The compound 3-(2'-Methylpiperidino)propyl phenoxyacetate is a chemical entity that has garnered interest in various scientific research applications, particularly in pharmacology and biochemistry. This article will explore its applications, supported by data tables and insights from relevant case studies.
Pharmacological Studies
The compound has been investigated for its effects on G Protein-Coupled Receptors (GPCRs) , which play crucial roles in cellular signaling. GPCRs are involved in numerous physiological processes and are common targets for drug development. Research indicates that derivatives of phenoxyacetate compounds can modulate the activity of specific GPCR subtypes, potentially leading to therapeutic applications in treating conditions such as hypertension and heart failure .
Neuropharmacology
In neuropharmacological contexts, compounds similar to this compound have shown promise in modulating neurotransmitter systems. Studies have suggested that piperidine derivatives can influence dopamine and serotonin receptors, which are critical in managing mood disorders and neurodegenerative diseases .
Cancer Research
The compound's potential application in cancer therapy is noteworthy. Phenoxyacetates have been studied for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. This is particularly significant in the context of drug-resistant cancers where traditional therapies fail .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Related Compounds
Mechanism of Action
The mechanism of action of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets in biological systems. The ester group can be hydrolyzed to release phenoxyacetic acid, which can then interact with cellular receptors or enzymes. The piperidine moiety may also contribute to the compound’s biological activity by modulating its interaction with target proteins and pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
BRL 37344
- Structure: (RR,SS)-(±)-4-[(2-(2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl] phenoxyacetate .
- Key Differences: Unlike 3-(2'-methylpiperidino)propyl phenoxyacetate, BRL 37344 contains a chlorophenyl-hydroxyethylamine substituent instead of a methylpiperidine group.
- Pharmacological Activity: BRL 37344 is a selective β₃-adrenoceptor agonist with moderate affinity (EC₅₀ ~10⁻⁶ M in human β₃-AR assays). However, its potency is highly dependent on receptor expression levels, showing lower intrinsic efficacy compared to catecholamines like noradrenaline .
CL 316243
- Structure: (R,R)-5-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate .
- Key Differences: CL 316243 features a benzodioxole ring and lacks the phenoxyacetate ester, resulting in higher β₃-AR selectivity and potency (EC₅₀ ~10⁻⁹ M) compared to this compound .
Allyl Phenoxyacetate
- Structure: 2-Propenyl phenoxyacetate .
- Key Differences: This simpler ester lacks the methylpiperidino-propyl chain, reducing its receptor-binding capacity but enhancing volatility and industrial utility as a fragrance component .
Pharmacological and Functional Comparisons
Table 1: Comparative Pharmacological Profiles
Key Findings :
- Receptor Selectivity: CL 316243 and BRL 37344 exhibit higher β₃-AR specificity than this compound, which may act indirectly due to its methylpiperidine group .
- Cardiac Effects: BRL 37344 increases L-type calcium current (ICa-L) and transient outward potassium current (Ito) in guinea pig cardiomyocytes at 10⁻⁶ M, suggesting a role in cardiac regulation .
- Species-Specific Responses : BRL 37344 shows diminished potency in human β₃-AR due to low intrinsic efficacy, whereas CL 316243 maintains high activity across species .
Physicochemical and Stability Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| This compound | 307.4 g/mol | 2.8 | Low |
| BRL 37344 | 380.8 g/mol | 3.1 | Moderate |
| Allyl phenoxyacetate | 180.2 g/mol | 1.9 | High |
- Lipophilicity: The methylpiperidine group in this compound increases lipophilicity compared to allyl phenoxyacetate, enhancing membrane permeability but reducing solubility .
- Stability: BRL 37344 and CL 316243 are more stable in biological matrices due to their complex substituents, whereas allyl phenoxyacetate is prone to hydrolysis .
Biological Activity
3-(2'-Methylpiperidino)propyl phenoxyacetate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a phenoxyacetate moiety attached to a propyl chain and a 2'-methylpiperidine group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications in various diseases, particularly those involving metabolic dysregulation.
Receptor Interaction
The compound has been studied for its ability to interact with various biological receptors. Binding affinity studies reveal that it may influence receptor signaling pathways, which are crucial for cellular communication and function. This interaction is vital for understanding its mechanism of action in therapeutic contexts.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Therapeutic Implications |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | Treatment of metabolic disorders |
| Receptor Modulation | Binding to specific receptors | Potential use in neuropharmacology |
| Antioxidant Activity | Scavenging free radicals | Protective effects against oxidative stress |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Management of inflammatory diseases |
Case Study 1: Enzyme Inhibition in Metabolic Disorders
A study conducted on the effects of this compound demonstrated significant inhibition of key metabolic enzymes. This study highlighted the compound's potential for treating conditions like diabetes and obesity by regulating glucose metabolism.
Case Study 2: Receptor Interaction in Neuropharmacology
In vitro studies showed that the compound interacts with neurotransmitter receptors, suggesting a role in modulating neurochemical pathways. These findings support further investigation into its use as a therapeutic agent for neurological disorders such as depression and anxiety.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring enhances its ability to penetrate cellular membranes, facilitating receptor binding and enzyme interaction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-(2'-methylpiperidino)propyl phenoxyacetate, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting phenoxyacetic acid derivatives with 3-(2'-methylpiperidino)propanol under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C) . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity validation requires HPLC (≥95% purity threshold) coupled with NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH/EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust; ensure workspace airflow ≥0.5 m/s .
- Storage : Store at 2–8°C in airtight, labeled containers away from oxidizers. Monitor for moisture to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff into drains .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to β-adrenoceptor binding affinity of this compound?
- Methodology :
- Radioligand Binding Assays : Use [¹²⁵I]-ICYP (iodocyanopindolol) to quantify β-adrenoceptor affinity. Compare displacement curves of the compound against known agonists/antagonists (e.g., isoprenaline, propranolol) in skeletal muscle membranes. Note discrepancies in Bmax (receptor density) or Kd (binding affinity) across studies .
- Functional Studies : Measure cAMP production via adenylyl cyclase activation. If binding data conflicts with functional outcomes (e.g., high affinity but low efficacy), investigate allosteric modulation or receptor subtype selectivity (β₁ vs. β₂) using subtype-specific inhibitors .
Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound under stress conditions?
- Techniques :
- Forced Degradation : Expose the compound to heat (80°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).
- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify degradation byproducts (e.g., hydrolysis of the ester bond yielding phenoxyacetic acid and 3-(2'-methylpiperidino)propanol) .
- Stability-Indicating Assays : Validate methods using ICH guidelines (Q1A/Q2B) to ensure specificity for degraded samples .
Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes to assess metabolic stability?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on CYP3A4/2D6 active sites, prioritizing hydrogen bonding with heme iron and hydrophobic contacts .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD <2 Å) and free energy calculations (MM-GBSA) .
- In Vitro Validation : Compare predictions with microsomal incubation assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cell-based studies involving this compound?
- Troubleshooting :
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2, MCF-7) to rule out lineage-specific effects.
- Assay Optimization : Standardize MTT/WST-1 protocols (e.g., incubation time, serum concentration) to minimize artifacts .
- Metabolic Interference : Check if the compound interacts with assay reagents (e.g., reduces tetrazolium salts directly) via cell-free controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
